BenchChemオンラインストアへようこそ!

2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Lipophilicity LogP Drug Design

2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a synthetic heterocyclic building block featuring a 1-ethyl-6-oxo-1,6-dihydropyridine core linked via a carbamate to a 2,2,2-trifluoroethyl ester. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and drug discovery research.

Molecular Formula C10H11F3N2O3
Molecular Weight 264.2 g/mol
CAS No. 1311315-90-8
Cat. No. B1373810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
CAS1311315-90-8
Molecular FormulaC10H11F3N2O3
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESCCN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F
InChIInChI=1S/C10H11F3N2O3/c1-2-15-5-7(3-4-8(15)16)14-9(17)18-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,14,17)
InChIKeyYLECTYGZMMGHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1311315-90-8) | Chemical Profile for Procurement & Research


2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a synthetic heterocyclic building block featuring a 1-ethyl-6-oxo-1,6-dihydropyridine core linked via a carbamate to a 2,2,2-trifluoroethyl ester. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . Its core structure is related to compounds explored as MEK inhibitors and SGRM modulators, positioning it within a class of molecules of significant pharmaceutical interest [1][2].

Why Generic Substitution of 2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate (1311315-90-8) Carries Scientific Risk


Assuming functional interchangeability within the 2,2,2-trifluoroethyl carbamate family of building blocks is a high-risk proposition. Even minor structural perturbations, such as a change in the N-alkyl substituent on the pyridinone ring from an ethyl to a methyl group, can significantly alter key physicochemical properties like lipophilicity (LogP), which directly impacts membrane permeability, metabolic stability, and ultimately, the biological activity of derived molecules [1]. This necessitates a compound-specific evaluation rather than a class-based assumption. The evidence below quantitatively details this critical differentiation for the target compound.

Quantitative Differentiation Evidence: 2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate vs. Key Analogs


Increased Lipophilicity vs. N-Methyl Analog for Optimized Membrane Permeability

The replacement of the N-methyl group with an N-ethyl group on the pyridinone ring increases the compound's predicted lipophilicity. This directly addresses a key optimization parameter for CNS penetration or intracellular target engagement [1].

Lipophilicity LogP Drug Design Permeability

Increased Molecular Weight for Unique Metabolic Pathway Exploration

The ethyl substituent increases the molecular weight compared to the methyl analog, which can subtly influence metabolic pathways, particularly CYPs that are sensitive to small structural changes around a key amine [1].

Molecular Weight Drug Metabolism Lead Optimization SAR

Maintained Hydrogen Bond Acceptor Count for Consistent Target Interaction

Despite the change in N-alkyl substituent, the number of hydrogen bond acceptors remains constant, suggesting the core pharmacophoric features for target recognition are preserved while permitting modulation of other properties [1].

Pharmacophore H-Bonding Target Engagement Scaffold Design

Optimal Research & Industrial Scenarios for 2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate (CAS 1311315-90-8)


Medicinal Chemistry Hit-to-Lead for Kinase and Nuclear Receptor Targets

The compound's core is patent-exemplified in both MEK and SGRM modulator series [1][2]. Its specific ethyl substituent provides a differentiated lipophilicity profile (XLogP3-AA = 1.2) ideal for optimizing lead candidates where the methyl analog (ΔLogP = -0.3) would underperform in achieving the desired cellular permeability.

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight (264.20 g/mol) scaffold, it serves as an ideal fragment. The ethyl modification over the common methyl analog introduces a specific molecular weight (Δ Mw = +14.03) and lipophilicity shift that creates a valuable diversity point for fragment libraries aimed at sampling a broader chemical space.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substituents

This compound is the optimal tool for a systematic SAR study comparing the effect of N-alkyl size on downstream molecular properties. The quantitative differences in LogP (+0.3) and Mw (+14.03) versus the N-methyl analog, while maintaining the same H-bond acceptor count (6), allow researchers to precisely deconvolute the role of lipophilicity from pharmacophore changes.

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.